2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine CAS number and registry data
2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine CAS number and registry data
Executive Summary
This technical guide profiles 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine , a specialized bifunctional building block used in fragment-based drug discovery (FBDD) and coordination chemistry. Characterized by a pyrazole ring attached to a branched propyl amine chain, this molecule serves as a versatile scaffold for synthesizing kinase inhibitors and designing N,N-bidentate ligands.
This monograph details the physicochemical properties, validated synthetic pathways via the aza-Michael addition of pyrazole to methacrylonitrile (yielding the key intermediate CAS 1006333-18-1), and rigorous handling protocols for research applications.
Chemical Identity & Registry Data[1][2][3][4][5][6]
The compound is an alkyl-substituted pyrazole derivative.[1] While the specific amine often lacks a widely public CAS number in general catalogs, it is the direct reduction product of the known nitrile CAS 1006333-18-1 .
| Property | Data / Description |
| IUPAC Name | 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 139.20 g/mol |
| SMILES | CC(CN)Cn1nccc1 |
| Key Intermediate | 3-(1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS: 1006333-18-1) |
| Physical State | Colorless to pale yellow oil (predicted) |
| Solubility | Soluble in DCM, MeOH, EtOH; Moderate water solubility (pH dependent) |
Structural Analysis & Pharmacophore Utility
Structural Logic
The molecule features two distinct nitrogen-based functionalities separated by a branched 3-carbon linker:
-
Pyrazole Ring (N1-substituted): Acts as a weak hydrogen bond acceptor (N2) and a robust aromatic scaffold. The N1-substitution prevents tautomerism, locking the ring's regiochemistry.
-
Primary Amine: A basic center (pKa
9.5–10.5) capable of salt formation, hydrogen bonding, or further derivatization (e.g., amide coupling). -
2-Methyl Branch: Introduces steric bulk and chirality (racemic mixture unless resolved), which can restrict conformational freedom and improve metabolic stability compared to the linear analog.
Physicochemical Profile (Predicted)
-
LogP (Octanol/Water):
0.4–0.8 (Lipophilic enough for membrane permeability, hydrophilic enough for solubility). -
Topological Polar Surface Area (TPSA):
43 Å (Favorable for CNS penetration). -
Basicity: The primary amine is the dominant basic site; the pyrazole N2 is weakly basic (pKa
2.5).
Synthetic Methodology
The most robust route to this scaffold is the Aza-Michael Addition followed by Nitrile Reduction . This protocol avoids the use of expensive alkylating agents and allows for scale-up.
Reaction Scheme (Graphviz)
Caption: Two-step synthetic workflow converting pyrazole and methacrylonitrile into the target amine via the nitrile intermediate (CAS 1006333-18-1).
Detailed Protocol
Step 1: Synthesis of 3-(1H-pyrazol-1-yl)-2-methylpropanenitrile (CAS 1006333-18-1)
-
Reagents: 1H-Pyrazole (1.0 eq), Methacrylonitrile (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).
-
Procedure:
-
Dissolve pyrazole in acetonitrile (MeCN) or perform neat if scaling up.
-
Add DBU followed by the dropwise addition of methacrylonitrile.
-
Heat to reflux (approx. 80°C) for 12–16 hours. Monitor by TLC (disappearance of pyrazole) or GC-MS.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with water and brine. Dry over Na
SO and concentrate. -
Validation: IR spectrum should show a sharp nitrile stretch at
2240 cm .
-
Step 2: Reduction to 2-methyl-3-(1H-pyrazol-1-yl)propan-1-amine
-
Reagents: LiAlH
(2.0 eq) in anhydrous THF (or Et O). -
Procedure:
-
Suspend LiAlH
in dry THF at 0°C under inert atmosphere (N or Ar). -
Add the nitrile intermediate (dissolved in THF) dropwise to control the exotherm.
-
Allow to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH
), then 15% NaOH (1 mL per g), then water (3 mL per g). -
Filter the granular precipitate. The filtrate contains the crude amine.
-
Purification & Handling Logic
The target amine is a basic, polar organic molecule. Purification relies on its ability to form water-soluble salts, separating it from neutral impurities (unreacted nitrile or pyrazole oligomers).
Purification Workflow (Graphviz)
Caption: Acid-base extraction logic to isolate the basic amine from neutral byproducts.
Handling & Storage[3][6]
-
Hygroscopicity: Primary amines are hygroscopic and readily absorb CO
from the air to form carbamates. Store under nitrogen or argon. -
Stability: Stable at room temperature if kept dry.
-
Safety: Irritant/Corrosive.[2][3][4] Wear gloves and eye protection.[2][5][3][4][6] Avoid inhalation of vapors.[2][3][4][6]
Applications in Research
Fragment-Based Drug Discovery (FBDD)
This molecule serves as a "linker-fragment." The pyrazole mimics histidine or other heteroaromatic rings found in kinase inhibitors, while the amine provides a handle for coupling to a core scaffold (e.g., via amide bond formation with a carboxylic acid).
-
Target Class: Kinases (ATP-binding site), GPCRs.
Coordination Chemistry
The molecule acts as a bidentate N,N-donor ligand .
-
Binding Mode: The pyrazole N2 and the amine N coordinate to metal centers (e.g., Cu(II), Zn(II), Pd(II)), forming a 6-membered chelate ring.
-
Utility: Synthesis of biomimetic complexes or catalysis.
References
-
Synthesis of Pyrazole Derivatives: Elguero, J. (1984). Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.
-
Aza-Michael Addition Protocols: Rulev, A. Y. (2011). Aza-Michael Reaction: Achievements and Prospects. Russian Chemical Reviews.
-
Nitrile Reduction Methodologies: Brown, H. C., & Choi, Y. M. (1982). Selective Reductions. Journal of the American Chemical Society.
-
Precursor Registry: PubChem Entry for 3-(1H-pyrazol-1-yl)propanenitrile derivatives.
